An In-Depth Technical Guide to Z-Phe-Gly (CAS Number 13122-99-1): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Z-Phe-Gly (CAS Number 13122-99-1): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-Phe-Gly, also known as N-Benzyloxycarbonyl-L-phenylalanylglycine. Intended for professionals in chemical and pharmaceutical research, this document delves into the core physicochemical properties, synthesis, and biological significance of this N-terminally protected dipeptide. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the effective utilization of Z-Phe-Gly in research and development.
Core Properties of Z-Phe-Gly
Z-Phe-Gly is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus while allowing for the activation of the C-terminal carboxyl group for peptide bond formation.
Physicochemical Characteristics
A summary of the key physicochemical properties of Z-Phe-Gly is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13122-99-1 | [1][2] |
| Molecular Formula | C₁₉H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 356.38 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 148-152 °C | [1] |
| Purity | Typically ≥99% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Structural Representation
The chemical structure of Z-Phe-Gly is depicted below. The benzyloxycarbonyl group provides a lipophilic character to the molecule, while the free carboxylic acid at the glycine terminus allows for its participation in further chemical reactions.
Caption: Chemical structure of Z-Phe-Gly.
Synthesis and Purification
Z-Phe-Gly is typically synthesized through solution-phase peptide coupling. The rationale for this approach lies in its scalability and the ability to purify intermediates, ensuring a high-purity final product.
General Synthesis Workflow
The synthesis involves the coupling of Z-L-phenylalanine with glycine methyl ester, followed by the saponification of the methyl ester to yield the final product. The choice of coupling reagents and reaction conditions is critical to minimize side reactions, such as racemization.
Caption: General workflow for the synthesis of Z-Phe-Gly.
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol provides a representative method for the synthesis of Z-Phe-Gly.
Materials:
-
Z-L-phenylalanine
-
Glycine methyl ester hydrochloride
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Coupling Reaction: a. To a solution of Z-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC·HCl (1.1 eq) at 0 °C. b. In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 eq) with DIPEA (1.1 eq) in anhydrous DMF. c. Add the neutralized glycine methyl ester solution to the activated Z-L-phenylalanine solution and stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification of Intermediate: a. Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Gly-OMe. c. Purify the crude product by silica gel column chromatography if necessary.
-
Saponification: a. Dissolve the purified Z-Phe-Gly-OMe in a mixture of MeOH and water. b. Add 1 M NaOH (1.1 eq) and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed.
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Final Work-up and Purification: a. Acidify the reaction mixture with 1 M HCl to pH 2-3. b. Extract the product with EtOAc. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Z-Phe-Gly. d. Purify by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to obtain pure Z-Phe-Gly.
Biological Activity and Applications
Z-Phe-Gly serves as a versatile building block in the synthesis of more complex peptides with therapeutic potential.[3] Its applications are primarily in the fields of drug development and biochemical research.
Enzyme Substrate and Inhibitor Development
Z-Phe-Gly is a known substrate for the exopeptidase carboxypeptidase Y from baker's yeast. Carboxypeptidases are a class of proteases that cleave the C-terminal peptide bond of proteins and peptides. The specificity of these enzymes is often directed by the nature of the C-terminal amino acid residue. The use of Z-Phe-Gly as a substrate allows for the kinetic characterization of carboxypeptidases and the screening of potential inhibitors.
While specific IC₅₀ or Kᵢ values for Z-Phe-Gly as an inhibitor are not widely reported in the literature, its structural analogs are utilized in the design of enzyme inhibitors. The benzyloxycarbonyl group and the dipeptide backbone can be tailored to fit the active site of target proteases, making it a valuable scaffold for inhibitor design. For instance, related Z-protected peptides have been explored as building blocks for inhibitors of enzymes involved in cancer and metabolic disorders.[3]
Role in Peptide Synthesis and Drug Discovery
The primary application of Z-Phe-Gly is as an intermediate in the synthesis of larger, biologically active peptides. The Z-group provides robust protection of the N-terminus under various coupling conditions and can be readily removed by catalytic hydrogenation. This allows for the stepwise elongation of the peptide chain.
The dipeptide unit itself can be a critical component of a pharmacophore. The phenylalanine residue provides an aromatic and hydrophobic side chain that can engage in key interactions with biological targets, while the glycine residue offers conformational flexibility. This combination is found in numerous bioactive peptides.
Analytical Characterization
The purity and identity of Z-Phe-Gly are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of Z-Phe-Gly. The characteristic chemical shifts for the protons and carbons of the benzyloxycarbonyl group, the phenylalanine side chain, and the glycine backbone provide a fingerprint of the molecule.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
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Aromatic protons (Z-group and Phe side chain): ~7.2-7.4 ppm (m, 10H)
-
CH₂ of Z-group: ~5.0 ppm (s, 2H)
-
α-H of Phe: ~4.3-4.4 ppm (m, 1H)
-
β-CH₂ of Phe: ~2.8-3.1 ppm (m, 2H)
-
α-CH₂ of Gly: ~3.7-3.8 ppm (d, 2H)
-
Amide NHs: ~7.5-8.5 ppm (broad signals)
-
Carboxylic acid OH: ~12.5 ppm (broad s)
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of Z-Phe-Gly. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
Conclusion
Z-Phe-Gly (CAS 13122-99-1) is a fundamental building block in the field of peptide chemistry and drug discovery. Its well-defined physicochemical properties, established synthesis protocols, and utility as a precursor to biologically active peptides make it an indispensable tool for researchers. A thorough understanding of its synthesis and analytical characterization is crucial for its effective application in the development of novel therapeutics and biochemical probes. This guide provides a solid foundation of technical knowledge to support these endeavors.
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